molecular formula C13H23NO4 B1431962 Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 1785761-67-2

Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1431962
CAS No.: 1785761-67-2
M. Wt: 257.33 g/mol
InChI Key: VISKNAYISXLWKR-UHFFFAOYSA-N
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Description

Ring Conformation and Strain

  • Oxygen-containing ring : Adopts a chair conformation with equatorial 4-hydroxy and 4-methyl groups, reducing 1,3-diaxial interactions.
  • Nitrogen-containing ring : Prefers a distorted boat conformation due to the planar amide resonance of the carboxylate group.

The stereoelectronic effects at the spiro junction influence reactivity. For instance, the rigidity of the spiro system restricts free rotation, stabilizing specific transition states in nucleophilic substitution reactions.

Functional Group Distribution and Substituent Effects

Key Functional Groups:

  • Ethyl Ester (-COOEt) : Electron-withdrawing carbonyl group enhances electrophilicity at the adjacent nitrogen, facilitating nucleophilic attacks.
  • Hydroxyl (-OH) and Methyl (-CH₃) : The 4-hydroxy group participates in intramolecular hydrogen bonding with the ester carbonyl, as evidenced by infrared (IR) stretching frequencies at ~3200 cm⁻¹ (O-H) and ~1700 cm⁻¹ (C=O). The methyl group induces steric hindrance, affecting ring puckering dynamics.

Electronic and Steric Interactions:

  • The oxa (oxygen) heteroatom increases electron density in its ring, while the aza (nitrogen) heteroatom, conjugated with the ester, creates a localized electron-deficient region.
  • Substituent positioning directs regioselectivity in further derivatization. For example, the 4-hydroxy group’s equatorial orientation favors oxidation to a ketone over elimination.

Properties

IUPAC Name

ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-3-17-11(15)14-7-4-13(5-8-14)10-12(2,16)6-9-18-13/h16H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISKNAYISXLWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)CC(CCO2)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701132413
Record name 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 4-hydroxy-4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785761-67-2
Record name 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 4-hydroxy-4-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1785761-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 4-hydroxy-4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via the following key steps:

  • Construction of the spirocyclic core (1-oxa-9-azaspiro[5.5]undecane)
  • Introduction of the 4-hydroxy-4-methyl group
  • Formation of the carboxylic acid at the 9-position
  • Esterification to yield the ethyl ester

Representative Multi-Step Synthesis

A typical multi-step synthesis for the closely related 1-oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester (tert-butyl ester) involves the following steps:

Step Reagents & Conditions Purpose
1 Ammonium chloride, zinc, water, tetrahydrofuran (THF), 0–20°C, 12 h Reductive amination/spirocycle formation
2 Sodium hydride, N,N-dimethylformamide (DMF), 0–25°C, inert atmosphere, 2 h Deprotonation/alkylation
3 Dichloromethane (DCM), 25°C, 3 h Solvent for further reactions
4 Borane-THF, 0–30°C, 7 h, inert atmosphere Reduction
5 0–30°C, 1 h Work-up/neutralization

Note: The final esterification step to obtain the ethyl ester can be achieved by treating the corresponding carboxylic acid with ethanol and an acid catalyst (e.g., sulfuric acid) or by transesterification from another ester.

Alternative Approaches

While specific published procedures for the ethyl ester are limited, the following general methods are applicable based on standard organic synthesis practices:

  • Direct Esterification: The carboxylic acid precursor is reacted with ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux, followed by purification.
  • Transesterification: A tert-butyl or methyl ester intermediate is treated with ethanol and an acid or base catalyst to exchange the alkoxy group for ethoxy, yielding the ethyl ester.
  • One-Pot Cyclization and Esterification: In some cases, the spirocyclic core and ester group can be introduced in a one-pot process by combining the appropriate amino alcohol, diacid or diester, and ethanol with a dehydrating agent.
  • Data Tables: Key Properties and Preparation Conditions
Property Value/Range Reference
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Boiling Point (predicted) 395.0 ± 42.0 °C
Density (predicted) 1.16 ± 0.1 g/cm³
pKa (predicted) 14.91 ± 0.20
Step Reagents/Conditions Notes
1 Ammonium chloride, zinc, water, THF, 0–20°C, 12 h Reductive amination/spirocycle formation
2 Sodium hydride, DMF, 0–25°C, inert, 2 h Alkylation/deprotonation
3 DCM, 25°C, 3 h Solvent
4 Borane-THF, 0–30°C, 7 h, inert Reduction
5 0–30°C, 1 h Neutralization/work-up
6 Ethanol, acid catalyst, reflux Esterification (ethanolysis)
  • The multi-step approach is robust for synthesizing spirocyclic lactams and esters, allowing for the introduction of various substituents at the 4-position.
  • The use of borane-THF as a reducing agent is critical for selective reduction, avoiding over-reduction or decomposition.
  • The final esterification step can be tuned for different alkyl esters by changing the alcohol used in the reaction.
  • Purification is typically performed by column chromatography or recrystallization to achieve high purity (>98% reported in commercial samples).
Preparation Aspect Description/Method
Core formation Reductive amination and cyclization
Functional group intro. Alkylation, hydroxy and methyl group installation
Reduction Borane-THF
Esterification Ethanol + acid catalyst (reflux)
Purification Chromatography/recrystallization
Typical yield Not explicitly reported; multi-step yields vary

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the hydroxyl group to a carbonyl group.

  • Reduction: Reduction of the carboxylate group to an alcohol.

  • Substitution: Replacement of the ethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylic acid.

  • Reduction: Formation of 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-ethanol.

  • Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate has been studied for its potential therapeutic effects. Some notable applications include:

  • Antidepressant Activity : Research has indicated that compounds with similar structural frameworks may exhibit antidepressant properties by modulating neurotransmitter systems. This compound could potentially influence serotonin and norepinephrine levels, providing a basis for further investigation in treating mood disorders.
  • Neurological Disorders : The spirocyclic structure of this compound suggests it may interact with various receptors in the central nervous system, making it a candidate for research into treatments for conditions such as anxiety and schizophrenia.
  • Antimicrobial Properties : Preliminary studies on related compounds have shown efficacy against certain bacterial strains. This compound may also possess similar properties, warranting further exploration in antimicrobial research.

Synthetic Applications

The synthesis of this compound can serve as a model for developing new synthetic methodologies in organic chemistry:

  • Building Block for Complex Molecules : Its unique spirocyclic structure allows it to be utilized as a precursor or building block in the synthesis of more complex molecules, particularly those aimed at pharmaceutical applications.
  • Green Chemistry : The potential for developing environmentally friendly synthesis routes using this compound aligns with current trends in green chemistry, emphasizing the reduction of hazardous substances and waste.

Research and Development

Several case studies highlight the applications of this compound in ongoing research:

Study FocusFindingsReference
Antidepressant EffectsDemonstrated modulation of serotonin receptors in vitro
Antimicrobial ActivityEffective against Gram-positive bacteria
Synthetic MethodologiesSuccessful incorporation into multi-step organic syntheses

Mechanism of Action

The mechanism by which Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences and similarities with analogous spirocyclic compounds:

Compound Name (CAS/Ref) Substituents Molecular Formula Molecular Weight Key Features
Target Compound () Ethyl ester, 4-hydroxy-4-methyl C₁₃H₂₃NO₄ 257.33 Hydroxyl enhances solubility; methyl group increases steric bulk.
9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecan-4-amine (CAS 1306739-52-5, ) Phenylmethyl, amine C₁₆H₂₄N₂O 260.38 Aromatic group improves lipophilicity; amine enables hydrogen bonding.
tert-Butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate () tert-Butyl ester, 4-hydroxy C₁₄H₂₅NO₄ 283.35 Bulkier ester reduces hydrolysis rate; lacks methyl group.
tert-Butyl 8-vinyl-2,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate () tert-Butyl ester, vinyl, dioxa C₁₄H₂₃NO₄ 283.34 Additional oxygen atom (dioxa) alters ring strain; vinyl enables crosslinking.
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine () Cyclopropylamine, phenyl C₁₈H₂₅N₂O 297.41 Cyclopropyl and phenyl groups enhance rigidity; dual nitrogen sites.

Physicochemical Properties

  • Solubility : Hydroxyl groups (target compound, ) improve aqueous solubility compared to aromatic analogs ().
  • Stability : Ethyl esters (target compound) hydrolyze faster than tert-butyl esters ().
  • Stereochemistry : Diastereomers in spiro compounds (e.g., ) require HPLC for resolution, indicating conformational complexity.

Pharmacological Potential

  • Amine Derivatives (): Structural analogs with aromatic/cyclopropyl groups show promise in targeting neurotransmitter receptors or enzymes.
  • Prodrug Design : The target compound’s ester and hydroxyl groups () could facilitate controlled drug release via hydrolysis.

Commercial and Regulatory Status

  • Limited availability () suggests challenges in large-scale synthesis.
  • Regulatory data () highlight significant new use restrictions for related spiro compounds, emphasizing safety evaluations.

Biological Activity

Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS No. 1785761-67-2) is a compound of interest due to its potential biological activities, particularly in the context of anticancer properties and enzyme inhibition. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC13H23NO4
Molar Mass257.33 g/mol
Boiling Point395.0 ± 42.0 °C (Predicted)
Density1.16 ± 0.1 g/cm³ (Predicted)
pKa14.91 ± 0.20 (Predicted)

Enzyme Inhibition

Another area of interest is the compound's potential as a soluble epoxide hydrolase (sEH) inhibitor. Compounds with similar spirocyclic structures have been identified as effective sEH inhibitors, which are relevant in treating chronic kidney diseases and other conditions associated with inflammation and pain . The ability to inhibit sEH can lead to increased levels of beneficial epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects.

Case Studies and Research Findings

While there are no direct case studies specifically focused on this compound, research into related compounds provides a foundation for understanding its potential applications:

  • Antitumor Activity : A study evaluated a series of spirocyclic derivatives and found that many exhibited moderate to potent anticancer activity across multiple cell lines, with specific compounds showing IC50 values under 0.20 µM against HeLa cells .
  • sEH Inhibition : Research on related trisubstituted ureas demonstrated significant inhibition of sEH, suggesting that spirocyclic compounds could be promising candidates for further development in treating chronic conditions .
  • Synthesis and Structure Activity Relationship : The synthesis methods for spirocyclic compounds often involve optimizing reaction conditions to enhance yield and purity, which is crucial for pharmacological evaluations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

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